3,4,5-Tribromobiphenyl

Description

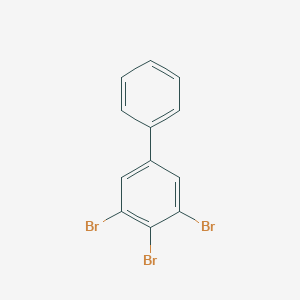

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-tribromo-5-phenylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSQRJGOIOSWQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40921664 |

Source

|

| Record name | 3,4,5-Tribromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115245-08-4 |

Source

|

| Record name | 3,4,5-Tribromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115245084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Tribromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-TRIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6070ZMQ9A7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4,5-Tribromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4,5-Tribromobiphenyl (CAS Number: 115245-08-4), a member of the polybrominated biphenyl (PBB) class of compounds. PBBs have been historically utilized as flame retardants, but their environmental persistence and potential toxicity have led to significant research into their properties, synthesis, and biological effects. This document delves into the core chemical and physical characteristics of 3,4,5-Tribromobiphenyl, outlines plausible synthetic routes based on established organometallic coupling reactions, and details robust analytical methodologies for its detection and quantification. Furthermore, this guide explores the toxicological profile of related PBBs to infer potential hazards associated with the 3,4,5-isomer and discusses its environmental fate. This guide is intended to be a vital resource for researchers in environmental science, toxicology, and materials science, providing a foundation for future investigations into this specific PBB congener.

Introduction: The Context of 3,4,5-Tribromobiphenyl

Polybrominated biphenyls (PBBs) are a class of synthetic organobromine compounds that were widely used as flame retardants in various consumer and industrial products.[1] Their chemical stability and fire-retardant properties made them highly effective; however, these same characteristics contribute to their environmental persistence and ability to bioaccumulate.[2][3] A significant incident of agricultural contamination in Michigan in the 1970s, involving the accidental introduction of a PBB mixture into animal feed, highlighted the potential for widespread environmental contamination and human exposure, leading to the cessation of their production in the United States in 1976.[1]

3,4,5-Tribromobiphenyl is a specific congener within the PBB family, characterized by the substitution of three bromine atoms on one of the biphenyl rings. While much of the historical research has focused on commercial PBB mixtures, understanding the properties and potential risks of individual congeners is crucial for a comprehensive toxicological and environmental assessment. This guide aims to consolidate the available information and provide expert-driven insights into the synthesis, analysis, and potential impact of 3,4,5-Tribromobiphenyl.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3,4,5-Tribromobiphenyl is fundamental to its handling, analysis, and the prediction of its environmental behavior.

| Property | Value | Source |

| CAS Number | 115245-08-4 | |

| Molecular Formula | C₁₂H₇Br₃ | |

| Molecular Weight | 390.90 g/mol | |

| Appearance | Colorless to off-white solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Predicted to be soluble in nonpolar organic solvents and have very low solubility in water. | General PBB properties |

Synthesis of 3,4,5-Tribromobiphenyl: Plausible Routes and Methodologies

The synthesis of unsymmetrical biphenyls like 3,4,5-Tribromobiphenyl can be efficiently achieved through modern cross-coupling reactions. The two most prominent and reliable methods are the Suzuki-Miyaura coupling and the Ullmann coupling. While specific literature detailing the synthesis of this exact isomer is scarce, established protocols for similar compounds provide a robust framework.

Suzuki-Miyaura Coupling: A Versatile Approach

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[4] For the synthesis of 3,4,5-Tribromobiphenyl, a plausible route involves the coupling of 1,2,3-tribromobenzene with phenylboronic acid. The differential reactivity of the C-Br bonds is a key consideration in this approach.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for 3,4,5-Tribromobiphenyl synthesis.

Step-by-Step Protocol (Representative):

-

Reaction Setup: To a flame-dried Schlenk flask, add 1,2,3-tribromobenzene (1.0 eq.), phenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.). Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.

-

Reaction: Heat the mixture to a temperature of 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3,4,5-Tribromobiphenyl.

Ullmann Coupling: A Classic Alternative

The Ullmann reaction is a copper-mediated coupling of two aryl halides.[5][6] While it often requires harsher conditions than the Suzuki-Miyaura coupling, it remains a viable method, particularly for homo-coupling. For an unsymmetrical synthesis, one aryl halide would be used in excess.

Reaction Scheme:

Sources

3,4,5-Tribromobiphenyl synthesis pathway

An In-depth Technical Guide to the Synthesis of 3,4,5-Tribromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a strategic pathway for the synthesis of 3,4,5-tribromobiphenyl, a polybrominated biphenyl (PBB) of interest in various research contexts. The synthesis is approached in a two-stage process, commencing with the preparation of the key intermediate, 3,4,5-tribromoaniline, followed by its conversion to the target biphenyl system. This guide emphasizes a robust and accessible synthetic strategy, detailing the underlying chemical principles, step-by-step experimental protocols, and purification techniques. The presented methodology is designed to be reproducible and adaptable for laboratories focused on organic synthesis, materials science, and pharmaceutical research.

Introduction

Polybrominated biphenyls (PBBs) are a class of synthetic organobromine compounds where bromine atoms are attached to a biphenyl core. The specific congener, 3,4,5-tribromobiphenyl, with its defined substitution pattern, serves as a valuable building block or reference compound in various scientific disciplines. Its applications can range from being a reactant in the synthesis of more complex aromatic compounds for materials science, such as electroluminescent hosts or hole transport materials for organic light-emitting devices, to its use in toxicological and environmental studies.[1] The controlled synthesis of specific PBB congeners is crucial for accurate research in these fields.

This guide will focus on a logical and field-proven synthetic approach to 3,4,5-tribromobiphenyl, providing not just the "how" but also the "why" behind the chosen experimental procedures.

Strategic Overview of the Synthesis

The synthesis of 3,4,5-tribromobiphenyl can be efficiently achieved through a two-part strategy:

-

Synthesis of the Precursor: 3,4,5-Tribromoaniline. This initial stage focuses on the regioselective bromination of an aniline derivative to install the three bromine atoms in the desired 3, 4, and 5 positions.

-

Formation of the Biphenyl Linkage. This stage will detail the conversion of the synthesized 3,4,5-tribromoaniline to the target 3,4,5-tribromobiphenyl. While several aryl-aryl coupling methods exist, we will focus on a pathway involving the diazotization of the aniline followed by a coupling reaction.

Figure 2: Simplified mechanism of the Gomberg-Bachmann reaction.

-

Diazotization of 3,4,5-Tribromoaniline:

-

Suspend 3,4,5-tribromoaniline in a mixture of a strong acid (e.g., hydrochloric acid or sulfuric acid) and water. [2] * Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C. [3] * Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the 3,4,5-tribromobenzenediazonium salt.

-

-

Gomberg-Bachmann Coupling:

-

To the cold diazonium salt solution, add a sufficient amount of benzene, which acts as both the reactant and solvent.

-

Slowly add a solution of a base (e.g., sodium hydroxide or sodium acetate) to the biphasic mixture with vigorous stirring. The decomposition of the diazonium salt and subsequent reaction with benzene will proceed.

-

Allow the reaction to stir at room temperature for several hours until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Separate the organic (benzene) layer.

-

Wash the organic layer with dilute acid, followed by water, and then a saturated sodium bicarbonate solution to remove any unreacted starting materials and byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the benzene solvent by rotary evaporation.

-

The crude 3,4,5-tribromobiphenyl can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel. [4]

-

Strategy B: Suzuki-Miyaura Cross-Coupling

A more modern and often higher-yielding alternative to the Gomberg-Bachmann reaction is the palladium-catalyzed Suzuki-Miyaura cross-coupling. [5][6]This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. [7] For the synthesis of 3,4,5-tribromobiphenyl, this would typically involve one of two approaches:

-

Route 1: Coupling of 3,4,5-tribromophenylboronic acid with bromobenzene.

-

Route 2: Coupling of phenylboronic acid with a 1,2,3,4-tetrabromobenzene (where one bromine is selectively coupled).

Given the availability of starting materials, Route 1 is often more straightforward. The required 3,4,5-tribromophenylboronic acid can be prepared from 3,4,5-tribromoaniline via diazotization followed by a Sandmeyer-type reaction or from 1,2,3,5-tetrabromobenzene via lithium-halogen exchange and subsequent reaction with a borate ester.

-

Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., 3,4,5-tribromobenzene, which can be prepared from 3,4,5-tribromoaniline via a Sandmeyer reaction), the boronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃). [7][8]2. Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture with stirring to the appropriate temperature (typically between 80-110 °C) for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture, and perform an aqueous work-up to remove the base and inorganic salts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography or recrystallization to yield pure 3,4,5-tribromobiphenyl.

| Parameter | Gomberg-Bachmann Reaction | Suzuki-Miyaura Coupling |

| Key Reactants | Aryl diazonium salt, Arene | Organohalide, Organoboron compound |

| Catalyst | Typically none (radical reaction) | Palladium complex |

| Yields | Generally low to moderate (<40%) [9] | Generally moderate to high |

| Scope | Wide scope for both components [9] | Broad functional group tolerance [6] |

| Conditions | Often biphasic, requires base | Anhydrous or aqueous, requires base |

| Byproducts | Tars, homocoupled products | Catalyst residues, boronic acid derivatives |

Purification and Characterization

Regardless of the synthetic route chosen, the final product must be purified and its identity confirmed.

-

Purification: Recrystallization from a suitable solvent such as ethanol or methanol is often effective for solid products. [4]For more challenging separations, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is recommended.

-

Characterization: The structure and purity of the synthesized 3,4,5-tribromobiphenyl should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substitution pattern.

-

Mass Spectrometry (MS): To determine the molecular weight and isotopic distribution pattern characteristic of a tribrominated compound.

-

Melting Point Analysis: To assess the purity of the final product. The melting point for 3,4',5-tribromobiphenyl is reported to be in the range of 87-97 °C.

-

Conclusion

The synthesis of 3,4,5-tribromobiphenyl is a multi-step process that can be achieved through well-established organic reactions. The choice between a classical approach like the Gomberg-Bachmann reaction and a modern catalytic method such as the Suzuki-Miyaura coupling will depend on factors such as available starting materials, desired yield, and the specific capabilities of the laboratory. This guide provides the foundational knowledge and detailed protocols to enable researchers to successfully synthesize this important compound for their scientific investigations. Careful execution of the experimental procedures and rigorous purification are paramount to obtaining a high-quality final product.

References

- How could one prepare 3, 4, 5-tribromoaniline from para-nitroaniline? (2023-02-19). Filo.

- Identify the product in the following reaction. (A) 3,4,5-Tribromobenzene.. (2024-08-31). Filo.

-

Recent advances in Gomberg-Backmann biaryl synthesis. (n.d.). ResearchGate. Available at: [Link]

- Identify the product in the following reaction. 3,4,5-tribromoaniline underset((ii)H_3PO_2)overset((i)"Diazotisation")to ? (n.d.). Allen.

-

Gomberg–Bachmann reaction. (n.d.). Wikipedia. Available at: [Link]

- Mastering Suzuki-Miyaura Coupling with 3-Bromobiphenyl for Complex Biaryl Synthesis. (2026-01-06). NINGBO INNO PHARMCHEM CO.,LTD.

-

Sandmeyer reaction. (n.d.). Wikipedia. Available at: [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023-06-16). National Institutes of Health. Available at: [Link]

- IIdentify the product in following order 345 Tribromoaniline class 12 chemistry JEE_Main. (2024-06-06). Vedantu.

-

Synthesis of a) 3,4,5-Tribromonitrobenzene. (n.d.). PrepChem.com. Available at: [Link]

-

Purification of polybrominated biphenyl congeners. (1982-03). PubMed. Available at: [Link]

-

Sym tribromoaniline synthesis 1minute video. (2023-04-02). YouTube. Available at: [Link]

-

The sequence from the following that would result in giving predominantly 3,4,5-tribromoaniline is:. (2025-07-24). YouTube. Available at: [Link]

-

Sandmeyer reaction. (n.d.). chemeurope.com. Available at: [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Institutes of Health. Available at: [Link]

- Identify the product in the following sequence 3,4,5-tribromoaniline `underset((ii)" H" - (n.d.). Allen.

-

3,4',5-Tribromobiphenyl. (n.d.). T3DB. Available at: [Link]

-

3,4',5-Tribromobiphenyl. (n.d.). National Institutes of Health. Available at: [Link]

-

3,4,4'-TRIBROMOBIPHENYL. (2025-08-24). gsrs. Available at: [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. (n.d.). PubMed Central. Available at: [Link]

-

Benzene, 1,3,5-tribromo-. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

Sandmeyer Reaction. (2025-02-08). J&K Scientific LLC. Available at: [Link]

-

Preparation of Unsymmetrical Biaryls by the Diazo Reaction and the Nitrosoacetylamine Reaction. (2023-01-22). Chemistry LibreTexts. Available at: [Link]

-

2,4,6-Tribromoaniline. (n.d.). Wikipedia. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29). YouTube. Available at: [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018-09-11). Beilstein Journals. Available at: [Link]

-

Dimerization of aniline to biphenyl. (2021-12-25). Chemistry Stack Exchange. Available at: [Link]

- Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine. (n.d.). Google Patents.

-

3,3',5,5'-Tetrabromobiphenyl. (n.d.). PubChem. Available at: [Link]

-

Synthesis of substituted bromobenzene derivatives via bromoanilines. A moderately selective ortho-bromination of [14C]-aniline. (n.d.). INIS-IAEA. Available at: [Link]

-

Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. (n.d.). ScienceDirect. Available at: [Link]

- A kind of preparation method of 3,4,5-trifluorobromobenzene compound. (n.d.). Google Patents.

-

THE SYNTHESIS OF BIARYL COMPOUNDS BY MEANS OF THE DIAZO REACTION. (n.d.). Journal of the American Chemical Society. Available at: [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). MDPI. Available at: [Link]

-

Aniline synthesis by amination (arylation). (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its. (n.d.). PubMed Central. Available at: [Link]

-

Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. (2021-06-21). PubMed Central. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Activities of some Novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol Derivatives. (2025-08-07). ResearchGate. Available at: [Link]

-

Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023-06-02). PubMed Central. Available at: [Link]

Sources

- 1. 3,4,5-TRIBROMOBIPHENYL | 72416-87-6 [amp.chemicalbook.com]

- 2. Identify the product in the following reaction. 3,4,5-tribromoaniline `underset((ii)H_3PO_2)overset((i)"Diazotisation")to `? [allen.in]

- 3. IIdentify the product in following order 345 Tribromoaniline class 12 chemistry JEE_Main [vedantu.com]

- 4. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. xray.uky.edu [xray.uky.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of 3,4,5-Tribromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Foreword

3,4,5-Tribromobiphenyl is a member of the polybrominated biphenyl (PBB) family, a class of compounds that has garnered significant scientific interest due to their historical use as flame retardants and their persistence in the environment. An accurate and comprehensive understanding of the physical properties of specific PBB congeners, such as 3,4,5-Tribromobiphenyl, is fundamental for researchers in toxicology, environmental science, and drug development. This technical guide provides a consolidated overview of the known physical characteristics of 3,4,5-Tribromobiphenyl, outlines detailed experimental protocols for their determination, and discusses the underlying scientific principles.

Section 1: Core Physicochemical Properties

A thorough characterization of a chemical entity begins with its fundamental physical properties. These constants are not merely data points but are critical for predicting the compound's behavior in various matrices, designing purification strategies, and ensuring safe handling.

Molecular Identity and Structure

The structure of 3,4,5-Tribromobiphenyl, consisting of two phenyl rings linked by a single bond with bromine atoms at the 3, 4', and 5 positions, dictates its lipophilic nature and resistance to degradation.

Physical State and Appearance

At ambient temperature, 3,4,5-Tribromobiphenyl exists as a colorless to white powder. This solid-state is a direct consequence of the significant intermolecular forces, primarily van der Waals interactions, arising from the large, polarizable bromine atoms and the aromatic rings.

Thermal Properties

The thermal behavior of a compound is a critical determinant of its environmental fate and a key parameter for purification techniques such as distillation and recrystallization.

The reported melting point for 3,4,5-Tribromobiphenyl is in the range of 87-97 °C. Another source indicates a melting point of 105 °C for a substance with the same CAS number. The range suggests that the purity of the analyzed sample can influence the melting point, with impurities typically leading to a depression and broadening of the melting range.

Solubility Profile

The solubility of a compound is a crucial parameter in drug development for formulation and in environmental science for predicting its distribution in different environmental compartments.

Polybrominated biphenyls, as a class, are characterized by their low aqueous solubility and good solubility in organic solvents. This is attributed to their nonpolar, lipophilic nature. While quantitative solubility data for 3,4,5-Tribromobiphenyl in specific solvents is not extensively documented, it is expected to be soluble in non-polar organic solvents like toluene and chloroform, and less soluble in more polar solvents like ethanol and methanol. Its solubility in water is expected to be extremely low.

Table 1: Summary of Core Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₇Br₃ | [1][2] |

| Molecular Weight | 390.90 g/mol | [1][2] |

| Appearance | Colorless to white powder | |

| Melting Point | 87-97 °C | |

| Boiling Point | Not available (expected to be high) | |

| Water Solubility | Very low (expected) | |

| Organic Solvent Solubility | Soluble in non-polar solvents (expected) |

Section 2: Spectroscopic Characterization

Spectroscopic data provides a fingerprint of a molecule, allowing for its unambiguous identification and structural elucidation. While specific experimental spectra for 3,4,5-Tribromobiphenyl are not widely published, this section outlines the expected spectral characteristics and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 3,4,5-Tribromobiphenyl is expected to show distinct signals for the aromatic protons. The integration of these signals would correspond to the number of protons in each unique chemical environment. The coupling patterns (splitting) would provide information about the connectivity of the protons.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals would be influenced by the electronegativity of the attached bromine atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. For 3,4,5-Tribromobiphenyl, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing three bromine atoms (with the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of bromine atoms and potentially cleavage of the biphenyl linkage.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. The IR spectrum of 3,4,5-Tribromobiphenyl would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings, as well as C-C stretching vibrations within the rings. The C-Br stretching vibrations would appear in the fingerprint region of the spectrum.

Section 3: Synthesis of 3,4,5-Tribromobiphenyl

The synthesis of unsymmetrical biphenyls like 3,4,5-Tribromobiphenyl can be achieved through various cross-coupling reactions. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between aryl groups. For the synthesis of 3,4,5-Tribromobiphenyl, a potential route would involve the palladium-catalyzed cross-coupling of 1,3,5-tribromobenzene with 4-bromophenylboronic acid.

Caption: Suzuki-Miyaura coupling for 3,4,5-Tribromobiphenyl synthesis.

Ullmann Condensation

The Ullmann condensation is a classical method for the synthesis of biaryls, typically involving the copper-mediated coupling of two aryl halides. To synthesize 3,4,5-Tribromobiphenyl, an Ullmann coupling could potentially be performed between 1,3,5-tribromobenzene and 4-bromobenzene, though controlling the regioselectivity to favor the desired unsymmetrical product over symmetrical side products can be challenging.

Caption: Ullmann condensation for 3,4,5-Tribromobiphenyl synthesis.

Section 4: Experimental Protocols

This section provides generalized, step-by-step methodologies for the determination of the key physical properties discussed in this guide. These protocols are based on standard laboratory practices and should be adapted based on the specific equipment and safety protocols of the user's institution.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a solid sample.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of 3,4,5-Tribromobiphenyl

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the sample gently in a mortar and pestle.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly at the bottom.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

Boiling Point Determination (Micro Method)

Objective: To determine the boiling point of a small quantity of a liquid sample. (Note: This is a general procedure as 3,4,5-Tribromobiphenyl is a solid at room temperature and would require melting before its boiling point could be determined, likely under vacuum).

Materials:

-

Thiele tube or other heating bath

-

Thermometer

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Place a small amount of the liquid sample into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube with the sample.

-

Attach the test tube to the thermometer.

-

Suspend the thermometer and test tube assembly in the heating bath.

-

Heat the bath gently.

-

Observe a stream of bubbles emerging from the open end of the capillary tube.

-

When a steady stream of bubbles is observed, remove the heat source.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Spectroscopic Sample Preparation

Objective: To prepare a solution of the sample for NMR analysis.

Materials:

-

NMR tube

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Pasteur pipette

-

Vial

-

Sample of 3,4,5-Tribromobiphenyl

Procedure:

-

Weigh an appropriate amount of the sample (typically 5-20 mg for ¹H NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently agitate the vial to dissolve the sample completely.

-

Using a Pasteur pipette, transfer the solution into a clean NMR tube.

-

Cap the NMR tube and ensure the exterior is clean before inserting it into the spectrometer.

Objective: To prepare a solid sample for FTIR analysis as a potassium bromide pellet.

Materials:

-

FTIR spectrometer

-

Potassium bromide (KBr), spectroscopic grade

-

Agate mortar and pestle

-

Pellet press

-

Sample of 3,4,5-Tribromobiphenyl

Procedure:

-

Thoroughly dry the KBr to remove any moisture.

-

Weigh approximately 1-2 mg of the sample and 100-200 mg of KBr.

-

Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to the pellet press die.

-

Apply pressure to the die to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Section 5: Safety and Handling

3,4,5-Tribromobiphenyl, as a member of the PBB class of compounds, should be handled with care.

-

Hazard Statements: Causes skin irritation, causes serious eye damage, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects.[1]

-

Precautionary Measures:

-

Eyes: In case of contact, irrigate opened eyes for several minutes under running water.[1]

-

Skin: Immediately rinse the affected area with cold running water for at least 15 minutes, followed by washing with soap and water.[1]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical advice.[1]

-

Inhalation: Move the person to fresh air. If required, provide artificial respiration.[1]

-

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound. Work in a well-ventilated area or a fume hood.

Conclusion

This technical guide has synthesized the available information on the physical properties of 3,4,5-Tribromobiphenyl and provided standardized protocols for their experimental determination. While some key experimental data, particularly for boiling point and specific solubility, remain to be fully elucidated in the public domain, the information presented here serves as a valuable resource for researchers. A thorough understanding of these fundamental properties is essential for the safe and effective use of 3,4,5-Tribromobiphenyl in scientific research and development.

References

-

PubChem. (n.d.). 3,4',5-Tribromobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

T3DB. (n.d.). 3,4',5-Tribromobiphenyl. T3DB. Retrieved from [Link]

-

PubChem. (n.d.). Pbb 153. National Center for Biotechnology Information. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 3,4,4'-TRIBROMOBIPHENYL. Retrieved from [Link]

-

PubChemLite. (n.d.). 3,4',5-tribromobiphenyl (C12H7Br3). Retrieved from [Link]

-

PubChem. (n.d.). 3,3',4-Tribromobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,3',5,5'-Tetrabromobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 3,4,5-Tribromobiphenyl

Part 1: Introduction and Context: Unraveling a Persistent Environmental Contaminant

Polybrominated biphenyls (PBBs) represent a class of synthetic halogenated organic compounds that, due to their exceptional thermal stability, were extensively used as flame retardants in a variety of consumer and industrial products. However, their chemical inertness also contributes to their remarkable persistence in the environment, leading to bioaccumulation and posing significant long-term risks to ecosystems and human health. The toxicity of PBBs is not uniform across the 209 possible congeners; rather, it is intricately linked to the number and position of bromine atoms on the biphenyl scaffold. Understanding the precise molecular structure of individual congeners is therefore paramount for elucidating their toxicological mechanisms and for developing effective remediation and risk assessment strategies.

This technical guide focuses on a specific congener: 3,4,5-Tribromobiphenyl. While not one of the most commercially prevalent PBBs, its unique substitution pattern provides a valuable case study for exploring the structure-activity relationships that govern the environmental fate and biological effects of this class of compounds. This document will provide a comprehensive analysis of the molecular structure of 3,4,5-Tribromobiphenyl, from its synthesis and spectroscopic characterization to its potential toxicological implications, with a particular focus on the underlying scientific principles and experimental methodologies.

Part 2: Synthesis and Elucidation of the Core Structure

Proposed Synthetic Strategy: A Suzuki-Miyaura Coupling Approach

A robust and versatile method for the synthesis of 3,4,5-Tribromobiphenyl is the Suzuki-Miyaura cross-coupling reaction. This approach involves the palladium-catalyzed reaction of a boronic acid with a halide. For the synthesis of 3,4,5-Tribromobiphenyl, two plausible retrosynthetic disconnections exist. A practical approach would involve the coupling of 4-bromophenylboronic acid with 1,2,3-tribromo-5-iodobenzene, or a similar halogenated benzene derivative.

Experimental Protocol: Proposed Synthesis of 3,4,5-Tribromobiphenyl via Suzuki-Miyaura Coupling

Materials:

-

1,2,3-Tribromo-5-iodobenzene

-

4-Bromophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 1,2,3-tribromo-5-iodobenzene (1.0 eq), 4-bromophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene.

-

Reaction Execution: Add the catalyst solution to the reaction flask, followed by a 3:1 mixture of toluene and water.

-

Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to yield pure 3,4,5-Tribromobiphenyl.

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 3,4,5-Tribromobiphenyl.

Spectroscopic Characterization: Deciphering the Molecular Fingerprint

The elucidation of the molecular structure of 3,4,5-Tribromobiphenyl relies on a combination of spectroscopic techniques. While a complete, published dataset is not available, we can predict the expected spectra based on the known principles of each technique and fragmented data from related compounds.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the unsymmetrical nature of the molecule. The protons on the 3,4,5-tribrominated ring will exhibit distinct signals from those on the 4-brominated ring. The protons on the 4-brominated ring will appear as two doublets, characteristic of a para-substituted benzene ring. The protons on the 3,4,5-tribrominated ring will appear as two singlets or narrowly split multiplets.

-

¹³C NMR: The carbon NMR spectrum will show 12 distinct signals, corresponding to each unique carbon atom in the biphenyl system. The carbons bonded to bromine will be significantly downfield shifted.

| Predicted NMR Data for 3,4,5-Tribromobiphenyl | |

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| 7.65 (d, J = 8.5 Hz, 2H) | H-2', H-6' |

| 7.50 (d, J = 8.5 Hz, 2H) | H-3', H-5' |

| 7.80 (s, 1H) | H-2 |

| 7.95 (s, 1H) | H-6 |

2.2.2. Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 3,4,5-Tribromobiphenyl is expected to show a prominent molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br). The fragmentation pattern will likely involve the sequential loss of bromine atoms and potentially the cleavage of the biphenyl bond.

| Predicted Mass Spectrometry Fragmentation | |

| m/z | Fragment |

| 388, 390, 392, 394 | [C₁₂H₇Br₃]⁺ (Molecular Ion) |

| 309, 311, 313 | [C₁₂H₇Br₂]⁺ |

| 230, 232 | [C₁₂H₇Br]⁺ |

| 151 | [C₁₂H₇]⁺ |

Three-Dimensional Structure: A Conformationally Flexible Molecule

In the absence of X-ray crystallographic data, the three-dimensional structure of 3,4,5-Tribromobiphenyl can be inferred from theoretical models. The central bond connecting the two phenyl rings allows for rotational freedom. However, steric hindrance between the ortho-protons and the bromine atoms on the adjacent ring will likely result in a non-planar conformation. The dihedral angle between the two rings is a critical parameter that influences the molecule's overall shape and its ability to interact with biological receptors.

Caption: 2D representation of the 3,4,5-Tribromobiphenyl molecular structure.

Part 3: Toxicological Profile and Mechanistic Insights

The toxicity of PBBs is largely mediated by their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.

The Aryl Hydrocarbon Receptor (AhR): A Key Mediator of Toxicity

The AhR is a cytosolic receptor that, upon binding to a ligand, translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the altered expression of a wide range of genes, including those involved in xenobiotic metabolism (e.g., cytochrome P450s), cell cycle regulation, and immune responses. The planarity of a PBB congener is a key determinant of its ability to bind to the AhR. Congeners with fewer ortho-substituents can adopt a more coplanar conformation, which is favored for AhR binding. Although 3,4,5-Tribromobiphenyl has no ortho-bromines, the steric hindrance between the rings will likely result in a twisted conformation, which may reduce its affinity for the AhR compared to more planar congeners.

Preamble: A Toxicological Profile Based on Structure-Activity Relationships

An In-depth Technical Guide to the Toxicological Effects of 3,4,5-Tribromobiphenyl

The study of polybrominated biphenyls (PBBs) presents a complex challenge in toxicology. While the toxicity of commercial mixtures like FireMaster FF-1 is well-documented, data on many of the 209 individual congeners are sparse. This guide focuses on 3,4,5-Tribromobiphenyl, a specific congener for which direct toxicological studies are notably absent in the published literature.

Therefore, this document is constructed as an in-depth toxicological profile based on established Structure-Activity Relationships (SAR) . The core directive of this guide is to leverage the extensive knowledge of closely related, structurally analogous compounds to build a scientifically rigorous and predictive assessment of 3,4,5-Tribromobiphenyl. The central hypothesis is that the toxicological profile of 3,4,5-Tribromobiphenyl is dictated by its chemical structure as a non-ortho-substituted, coplanar PBB , placing it in the class of "dioxin-like" compounds. The insights and protocols herein are synthesized to provide researchers and drug development professionals with a foundational understanding and a practical framework for assessing this and similar understudied halogenated aromatic hydrocarbons.

The Principle of Coplanarity: The Structural Determinant of Toxicity

The toxicity of PBBs is not uniform across all congeners; it is profoundly dictated by the substitution pattern of bromine atoms on the biphenyl rings. Congeners are broadly classified based on the presence or absence of bromine atoms at the ortho-positions (carbons 2, 2', 6, and 6').

-

Ortho-Substituted PBBs: Bromine atoms at these positions cause steric hindrance, forcing the two phenyl rings to twist out of plane. This non-planar (dihedral) conformation prevents them from effectively binding to the primary mediator of their toxicity, the Aryl Hydrocarbon Receptor (AhR).

-

Non-Ortho-Substituted (Coplanar) PBBs: Congeners lacking substitution at all four ortho-positions, such as 3,4,5-Tribromobiphenyl, can rotate around the central carbon-carbon bond to adopt a rigid, planar conformation. This "dioxin-like" shape is the critical feature that allows for high-affinity binding to the ligand-binding pocket of the AhR.

This structural difference is the primary reason why non-ortho PBBs are significantly more toxic than their ortho-substituted counterparts.[1][2] The toxicity of 3,3',4,4'-tetrabromobiphenyl, a potent AhR agonist, compared to the weak activity of 2,2',5,5'-tetrabromobiphenyl, exemplifies this principle.[1] Thus, the entire toxicological narrative of 3,4,5-Tribromobiphenyl is predicted to unfold through its interaction with the AhR signaling pathway.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway: The Central Mechanism of Action

The vast majority of toxic effects elicited by coplanar PBBs are mediated through the sustained activation of the AhR, a ligand-activated transcription factor.[3][4] The activation cascade is a well-elucidated, multi-step process.

-

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex including Heat Shock Protein 90 (HSP90) and other co-chaperones.[3] The coplanar 3,4,5-Tribromobiphenyl, due to its lipophilicity and planar structure, is expected to diffuse across the cell membrane and bind with high affinity to the PAS-B ligand-binding domain of the AhR.[5]

-

Nuclear Translocation: Ligand binding induces a conformational change in the AhR complex, exposing a nuclear localization sequence. This triggers the translocation of the ligand-AhR complex from the cytoplasm into the nucleus.[4]

-

Dimerization and DNA Binding: Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[6] This AHR-ARNT complex is the transcriptionally active form. It functions as a transcription factor by binding to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[5][6]

-

Altered Gene Expression: Binding of the AHR-ARNT complex to DREs initiates the transcription of a battery of genes, most notably the Cytochrome P450 family 1 (e.g., CYP1A1, CYP1A2, CYP1B1).[6] The induction of Aryl Hydrocarbon Hydroxylase (AHH) activity, which is primarily associated with CYP1A1, is a hallmark of AhR activation and serves as a reliable biomarker of exposure to dioxin-like compounds.[1][7]

The persistent activation of this pathway by a stable, poorly metabolized ligand like a PBB congener disrupts cellular homeostasis, leading to the wide array of toxicological endpoints discussed below.

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The persistence and bioaccumulative nature of PBBs are central to their toxicology.

-

Absorption and Distribution: As a lipophilic molecule, 3,4,5-Tribromobiphenyl is expected to be readily absorbed through oral, dermal, and inhalation routes. Following absorption, it will preferentially partition into and accumulate in lipid-rich tissues, primarily adipose tissue, but also the liver, skin, and breast milk. This sequestration in fat leads to a very long biological half-life.

-

Metabolism: The metabolism of PBBs is generally slow and congener-specific. It is primarily mediated by Cytochrome P450 enzymes. Non-ortho substituted congeners are often more resistant to metabolism than ortho-substituted ones.[7] When metabolism does occur, it typically involves hydroxylation to form more polar metabolites.[8] Additionally, methylsulphonyl (MeSO2) metabolites have been identified for some PBBs and can be highly potent enzyme inducers themselves.[9] The low rate of metabolism is a key factor in the persistent AhR activation and toxicity of coplanar PBBs.[7]

-

Excretion: Due to high lipophilicity and slow metabolism, the excretion of parent PBB congeners is extremely limited. Elimination occurs primarily via the feces, with any formed metabolites being more readily excreted.

Key Toxicological Endpoints

The sustained activation of the AhR pathway by a persistent ligand like 3,4,5-Tribromobiphenyl is predicted to lead to a range of toxic effects observed with other dioxin-like compounds.

Hepatotoxicity and Carcinogenicity

The liver is the primary target organ for PBB toxicity.[1][2][10]

-

Hepatotoxicity: Studies on rats exposed to the coplanar congener 3,3',4,4'-tetrabromobiphenyl showed significant liver enlargement, hepatocellular swelling (hypertrophy), and vacuolation corresponding to fat accumulation (steatosis).[1][2] These effects are consistent with the high expression of AhR in hepatocytes and the induction of metabolic enzymes.

-

Carcinogenicity: PBBs are classified as "reasonably anticipated to be human carcinogens".[10] Long-term animal studies with PBB mixtures (FireMaster FF-1) have demonstrated a clear increase in the incidence of liver tumors, including hepatocellular carcinoma and bile-duct cancer (cholangiocarcinoma).[10] The carcinogenic activity is believed to be non-genotoxic, arising from the tumor-promoting effects of chronic cellular stress and proliferation induced by persistent AhR activation.

Immunotoxicity

The immune system is highly sensitive to AhR agonists.

-

Thymic Atrophy: A hallmark of exposure to dioxin-like compounds is a marked reduction in the size of the thymus, particularly the cortex, due to depletion of lymphocytes.[1][2] This effect, observed with 3,3',4,4'-tetrabromobiphenyl, severely compromises cell-mediated immunity.[1] This is a direct consequence of AhR activation in thymic cells.

Endocrine Disruption

PBBs and their metabolites can interfere with multiple endocrine systems, most notably the thyroid hormone axis.

-

Thyroid Disruption: Hydroxylated metabolites of halogenated biphenyls are structurally similar to the thyroid hormone thyroxine (T4).[8] These metabolites can competitively bind to thyroid hormone transport proteins, such as transthyretin (TTR), displacing T4 and increasing its clearance. This can lead to decreased circulating levels of thyroid hormones, which are critical for neurodevelopment and metabolism.[8] Studies in rats have shown that exposure to 3,3',4,4'-tetrachlorobiphenyl significantly reduces plasma thyroxine levels in both dams and fetuses.[8]

Developmental and Reproductive Toxicity

Due to their lipophilicity, PBBs can cross the placental barrier and accumulate in the developing fetus. The accumulation of hydroxylated metabolites in fetal plasma can be significantly higher than in maternal plasma.[8] Disruption of the thyroid hormone system during critical developmental windows can lead to irreversible neurodevelopmental deficits.

Quantitative Assessment of Dioxin-Like Potency

To compare the toxicity of different dioxin-like compounds, the concept of Toxic Equivalency Factors (TEFs) is used. The potency of a congener is expressed relative to the most potent AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1.0. While a TEF for 3,4,5-Tribromobiphenyl has not been established, data from related non-ortho congeners provide a basis for estimating its potential potency.

Table 1: Comparative In Vitro Potency of Selected Non-Ortho Halogenated Biphenyls

| Compound | IUPAC No. | Type | Relative Potency (CYP1A1 Induction) vs. TCDD | Reference |

|---|---|---|---|---|

| 3,3',4,4'-Tetrachlorobiphenyl | PCB 77 | Non-ortho PCB | ~0.0001 | [11] |

| 3,3',4,4',5-Pentachlorobiphenyl | PCB 126 | Non-ortho PCB | ~0.1 | [11][12] |

| 3,3',4,4',5,5'-Hexabromobiphenyl | PBB 169 | Non-ortho PBB | ~0.03 | Inferred from multiple studies |

| 3,4,5-Tribromobiphenyl | PBB 38 | Non-ortho PBB | Not Determined (Predicted to be potent) | - |

Note: Relative potencies can vary significantly depending on the assay and biological system.

Methodologies for Toxicological Assessment

Evaluating the toxic potential of 3,4,5-Tribromobiphenyl requires a tiered approach, from rapid in vitro screening to comprehensive in vivo studies.

In Vitro Assessment of AhR Activation (EROD Assay)

Rationale: The Ethoxyresorufin-O-Deethylase (EROD) assay is a gold-standard functional assay to quantify CYP1A1 induction, a direct consequence of AhR activation. It is a rapid and sensitive method to determine the dioxin-like potency of a compound.

Protocol:

-

Cell Culture: Plate a suitable cell line with high AhR expression (e.g., H4IIE rat hepatoma cells) in 96-well plates and allow them to attach overnight.

-

Dosing: Prepare serial dilutions of 3,4,5-Tribromobiphenyl in a suitable solvent (e.g., DMSO). Include a positive control (TCDD) and a vehicle control (DMSO). Add the compounds to the cell culture medium and incubate for 24-72 hours.

-

Assay Procedure:

-

Remove the dosing medium and wash the cells with phosphate-buffered saline (PBS).

-

Add a reaction mixture containing the substrate 7-ethoxyresorufin and a cofactor system (e.g., NADPH).

-

Incubate at 37°C. The CYP1A1 enzyme will convert the non-fluorescent 7-ethoxyresorufin to the highly fluorescent product, resorufin.

-

-

Quantification: Measure the fluorescence of resorufin over time using a plate reader (Excitation ~530 nm, Emission ~590 nm).

-

Data Analysis: Normalize the rate of resorufin production to the total protein content in each well. Plot the dose-response curve and calculate the EC50 (the concentration that produces 50% of the maximal response). Compare the EC50 to that of TCDD to determine a relative potency.

In Vivo Rodent Toxicity Study (28-Day Repeated Dose)

Rationale: An in vivo study is essential to understand the integrated toxicological effects on a whole organism, including effects on target organs, body weight, and clinical parameters. This protocol is based on general principles from OECD guidelines and NTP studies.[13]

Caption: General workflow for an in vivo 28-day rodent toxicity study.

Protocol:

-

Animal Model: Use immature male Sprague-Dawley or Fischer 344 rats.

-

Acclimation & Grouping: Acclimate animals for at least one week. Randomly assign animals to at least 4 groups (e.g., n=10 per group): Vehicle control (e.g., corn oil), Low Dose, Mid Dose, and High Dose.

-

Dose Administration: Administer 3,4,5-Tribromobiphenyl via oral gavage daily for 28 days. Doses should be selected based on range-finding studies or data from similar compounds.

-

In-Life Observations:

-

Record clinical signs of toxicity daily.

-

Measure body weight and food consumption weekly.

-

-

Terminal Procedures (Day 29):

-

Euthanize animals and perform a gross necropsy.

-

Collect blood for clinical chemistry analysis (e.g., liver enzymes ALT, AST).

-

Collect and weigh key organs, including the liver, thymus, spleen, and thyroid.

-

-

Histopathology: Preserve organs in formalin, process for histology, and perform microscopic examination by a certified pathologist, paying close attention to the liver and thymus.

-

Endpoint Analysis: Statistically compare organ weights, body weights, clinical chemistry, and histopathological findings between dosed groups and the vehicle control.

Analytical Method for Quantification in Biological Matrices

Rationale: Accurate quantification of 3,4,5-Tribromobiphenyl in tissues is crucial for toxicokinetic modeling and correlating exposure with effects. The method of choice is gas chromatography-mass spectrometry (GC-MS) due to its high sensitivity and selectivity.

Protocol:

-

Sample Preparation & Extraction:

-

Homogenize a known weight of tissue (e.g., liver, adipose).

-

Spike the sample with an appropriate internal standard (e.g., a ¹³C-labeled PBB congener).

-

Perform lipid extraction using a solvent system like hexane/dichloromethane.

-

-

Cleanup:

-

The crude lipid extract contains many interfering compounds. A multi-step cleanup is required.

-

Gel Permeation Chromatography (GPC): This step removes the bulk of the lipids (triglycerides) based on size exclusion.

-

Silica or Florisil Column Chromatography: This step further purifies the sample, separating the PBBs from other less non-polar compounds.

-

-

Instrumental Analysis:

-

Concentrate the final extract to a small volume.

-

Inject an aliquot into a high-resolution gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Use a capillary column suitable for separating PBB congeners (e.g., DB-5).

-

Operate the MS in selected ion monitoring (SIM) or tandem MS (MS/MS) mode for maximum sensitivity and to distinguish the target analyte from matrix interferences.

-

-

Quantification: Quantify the concentration of 3,4,5-Tribromobiphenyl by comparing its peak area to that of the internal standard and referencing a calibration curve.

Conclusion and Future Directions

While direct experimental data on 3,4,5-Tribromobiphenyl is lacking, its chemical structure as a non-ortho, coplanar PBB provides a strong basis for predicting its toxicological profile. It is reasonably anticipated to be a potent, dioxin-like compound that acts via sustained activation of the Aryl Hydrocarbon Receptor. The primary toxicological concerns include hepatotoxicity, immunotoxicity, endocrine disruption, and carcinogenicity.

This guide provides the foundational logic and experimental frameworks necessary to formally assess these risks. The critical next step for the scientific community is to conduct the studies outlined herein—specifically, to synthesize pure 3,4,5-Tribromobiphenyl and determine its relative potency in AhR activation assays. Such data is essential for accurate risk assessment and for understanding the contribution of individual congeners to the overall toxicity of PBBs found in the environment and in human tissues.

References

-

Render, J. A., et al. (1985). Toxicity of 3,4,5,3',4',5'-hexabrominated biphenyl and 3,4,3',4'-tetrabromobiphenyl. Toxicology and Applied Pharmacology, 78(1), 88-95. [Link]

-

Robertson, L. W., et al. (1983). Toxicity of 3,3',4,4'- and 2,2',5,5'-tetrabromobiphenyl: correlation of activity with aryl hydrocarbon hydroxylase induction and lack of protection by antioxidants. Journal of Toxicology and Environmental Health, 11(1), 81-91. [Link]

-

Houston Methodist Scholars. (n.d.). Toxicity of 3,3',4,4'- and 2,2',5,5'- tetrabromobiphenyl: Correlation of activity with aryl hydrocarbon hydroxylase induction and lack of protection by antioxidants. [Link]

-

Kato, Y., et al. (1998). Metabolite of 2,2',4,5'-tetrabromobiphenyl, 3-methylsulphonyl-2,2',4',5-tetrabromobiphenyl, a potent inducer of CYP2B1/2 in rat. Xenobiotica, 28(2), 155-166. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 155722, 3,4',5-Tribromobiphenyl. PubChem. [Link]

-

Jan, J., et al. (2000). Effects of single non-ortho, mono-ortho, and di-ortho chlorinated biphenyls on cell functions and proliferation of the human prostatic carcinoma cell line, LNCaP. Archives of Toxicology, 74(8), 435-442. [Link]

-

National Toxicology Program. (1993). Toxicology and Carcinogenesis Studies of Polybrominated Biphenyls (Firemaster FF-1) in F344/N Rats and B6C3F1 Mice (Feed Studies). (NTP TR 398). [Link]

-

Jensen, R. K., & Sleight, S. D. (1986). Sequential study on the synergistic effects of 2,2',4,4',5,5'-hexabromobiphenyl and 3,3',4,4',5,5'-hexabromobiphenyl on hepatic tumor promotion. Carcinogenesis, 7(10), 1771-1774. [Link]

-

Silberhorn, E. M., Glauert, H. P., & Robertson, L. W. (1990). Carcinogenicity of polyhalogenated biphenyls: PCBs and PBBs. Critical Reviews in Toxicology, 20(6), 440-496. [Link]

-

Hong, C. S., et al. (1993). Toxic potential of non-ortho and mono-ortho coplanar polychlorinated biphenyls in Aroclors, seals, and humans. Archives of Environmental Contamination and Toxicology, 25(1), 118-123. [Link]

-

Toxin and Toxin Target Database. (n.d.). 3,4',5-Tribromobiphenyl (T3D1994). T3DB. [Link]

-

Patterson, D. G., et al. (1994). Levels of non-ortho-substituted (coplanar), mono- and di-ortho-substituted polychlorinated biphenyls, dibenzo-p-dioxins, and dibenzofurans in human serum and adipose tissue. Environmental Health Perspectives, 102(Suppl 1), 195-204. [Link]

-

The Endocrine Disruption Exchange. (n.d.). 2,4,4'-tribromodiphenyl ether. [Link]

-

Tanabe, S., et al. (1988). Potentially hazardous residues of non-ortho chlorine substituted coplanar PCBs in human adipose tissue. Archives of Environmental Health, 43(1), 11-14. [Link]

-

The Endocrine Disruption Exchange. (n.d.). 2,2',6-tribromodiphenyl ether. [Link]

-

Qiu, X., et al. (2020). Biotransformation of 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) can contribute to high levels of 2,4,6-tribromophenol (2,4,6-TBP) in humans. Environment International, 143, 105933. [Link]

-

Sun, Y., et al. (2022). 3,3′,5,5′-Tetrabromobiphenyl (BB-80) and Its Hydroxylation Product (OH-BB-80) Mediate Immunotoxicity and Inhibit Embryonic Development in Zebrafish (Danio rerio) via the TLR4/NF-κB Signaling Pathway. Toxics, 10(4), 293. [Link]

-

MDPI. (n.d.). 3,3′,5,5′-Tetrabromobiphenyl (BB-80) and Its Hydroxylation Product (OH-BB-80) Mediate Immunotoxicity and Inhibit Embryonic Development in Zebrafish (Danio rerio) via the TLR4/NF-κB Signaling Pathway. [Link]

-

Morse, D. C., et al. (1996). Metabolism and biochemical effects of 3,3',4,4'-tetrachlorobiphenyl in pregnant and fetal rats. Toxicology and Applied Pharmacology, 136(2), 291-300. [Link]

-

Institute for Environment and Health. (2005). Chemicals Purported to be Endocrine Disrupters: A Compilation of Published Lists. (Web Report W20). [Link]

-

Oztas, E., et al. (2021). Toxic Effects of Tetrabromobisphenol A: Focus on Endocrine Disruption. Journal of Environmental Pathology, Toxicology and Oncology, 40(3), 1-13. [Link]

-

FDA Global Substance Registration System. (n.d.). 3,4,4'-TRIBROMOBIPHENYL. [Link]

-

Rothhammer, V., & Quintana, F. J. (2022). Targeting the aryl hydrocarbon receptor by gut phenolic metabolites. Gut Microbes, 14(1), 2110202. [Link]

-

Zhang, Q., et al. (2015). Identification of the Ah-Receptor Structural Determinants for Ligand Preferences. Toxicological Sciences, 147(2), 497-508. [Link]

-

McDougal, A., & Safe, S. (2003). The aryl hydrocarbon receptor as a target for estrogen receptor-negative breast cancer chemotherapy. Breast Cancer Research and Treatment, 77(2), 171-179. [Link]

-

Li, Y., et al. (2022). Structural insight into the ligand binding mechanism of aryl hydrocarbon receptor. Nature Communications, 13, 6200. [Link]

-

Fujii-Kuriyama, Y., & Kawajiri, K. (2010). The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals. Genes to Cells, 15(7), 671-684. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90479289, 3,3',4-Tribromobiphenyl. PubChem. [Link]

-

Hussain, S. M., et al. (2005). In vitro toxicity of nanoparticles in BRL 3A rat liver cells. Toxicology in Vitro, 19(7), 975-983. [Link]

Sources

- 1. Toxicity of 3,3',4,4'- and 2,2',5,5'-tetrabromobiphenyl: correlation of activity with aryl hydrocarbon hydroxylase induction and lack of protection by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 3. THE ARYL HYDROCARBON RECEPTOR AS A TARGET FOR ESTROGEN RECEPTOR-NEGATIVE BREAST CANCER CHEMOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insight into the ligand binding mechanism of aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the aryl hydrocarbon receptor by gut phenolic metabolites: A strategy towards gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toxicity of 3,4,5,3',4',5'-hexabrominated biphenyl and 3,4,3',4'-tetrabrominated biphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism and biochemical effects of 3,3',4,4'-tetrachlorobiphenyl in pregnant and fetal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolite of 2,2',4',5-tetrabromobiphenyl, 3-methylsulphonyl-2,2',4',5-tetrabromobiphenyl, a potent inducer of CYP2B1/2 in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carcinogenicity of polyhalogenated biphenyls: PCBs and PBBs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Toxic potential of non-ortho and mono-ortho coplanar polychlorinated biphenyls in Aroclors, seals, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of single non-ortho, mono-ortho, and di-ortho chlorinated biphenyls on cell functions and proliferation of the human prostatic carcinoma cell line, LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Foreword: Understanding the Environmental Persistence of 3,4,5-Tribromobiphenyl

An In-depth Technical Guide to the Environmental Fate of 3,4,5-Tribromobiphenyl (PBB-39)

3,4,5-Tribromobiphenyl (PBB-39) is a specific congener of the polybrominated biphenyls (PBBs), a class of synthetic organobromine compounds. Historically, PBBs were incorporated into commercial products, such as plastics in electronics, textiles, and foams, as flame retardants.[1] Their utility stemmed from their thermal stability; however, the very chemical resilience that made them effective has also rendered them persistent organic pollutants (POPs). Like their chlorinated analogs, the polychlorinated biphenyls (PCBs), PBBs are environmentally tenacious, bioaccumulative, and pose significant toxicological risks.[2][3]

The accidental contamination of livestock feed in Michigan in 1973 with a commercial PBB mixture, FireMaster®, led to widespread environmental contamination and human exposure, catalyzing the cessation of PBB production in the United States in 1976.[1][2] Despite the ban, the legacy of PBBs, including congeners like 3,4,5-tribromobiphenyl, endures in various environmental compartments. This guide provides a detailed examination of the environmental fate of PBB-39, synthesizing data from related congeners to elucidate its transport, degradation, and bioaccumulation pathways. Understanding these processes is critical for assessing the long-term risks associated with this compound and for developing effective remediation strategies.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. For 3,4,5-tribromobiphenyl, specific experimental data is scarce; therefore, properties are often estimated based on data from structurally similar PBB and PCB congeners and quantitative structure-property relationship (QSPR) models. These properties dictate its partitioning between air, water, soil, and biota.

The high lipophilicity (fat-loving nature), indicated by a high octanol-water partition coefficient (Log Kow), and low aqueous solubility are the defining characteristics of PBB-39. This combination drives its tendency to escape the aqueous phase and associate with organic matter in soil, sediment, and biological tissues.

| Property | Estimated Value | Significance for Environmental Fate |

| Molecular Formula | C₁₂H₇Br₃ | Defines the basic structure and molecular weight. |

| Molecular Weight | 390.90 g/mol [4] | Influences diffusion and transport rates. |

| Log Kow (Octanol-Water Partition Coefficient) | ~5.6 - 6.4 | Indicates high lipophilicity and a strong potential for bioaccumulation.[4][5] Chemicals with a log Kow greater than 5 are considered to have bioaccumulation potential.[6] |

| Water Solubility | Very Low | Limits mobility in water; promotes partitioning to solid phases. PBBs with higher bromine content have lower solubility.[7] |

| Vapor Pressure | Low | Reduces the rate of volatilization from soil and water surfaces compared to less brominated compounds.[5][7] |

| Henry's Law Constant (KH) | Low to Moderate | Suggests potential for volatilization from water, but this process is significantly attenuated by strong adsorption to sediment and suspended solids.[5][7] |

| Log Koc (Soil Organic Carbon-Water Partition Coefficient) | High (Estimated > 4.5) | Indicates strong binding to organic matter in soil and sediment, leading to low mobility and long-term persistence in these compartments.[5][8] |

Environmental Transport and Partitioning

Once released into the environment, 3,4,5-tribromobiphenyl partitions into compartments where it is most chemically stable. Its high lipophilicity and low water solubility are the primary drivers of this process.

Atmospheric Deposition and Soil/Sediment Sequestration

PBBs can enter the atmosphere, but their low vapor pressure suggests that long-range atmospheric transport is less significant for tribromo-congeners compared to more volatile compounds. The primary sinks for PBB-39 are soil and sediment. Due to its high Koc, it binds tenaciously to organic carbon.[5][9] This strong sorption limits its mobility and leaching into groundwater, effectively sequestering it in the upper soil layers and benthic sediments.[2][5] Over time, these compartments become long-term reservoirs of contamination.

Diagram: Environmental Fate and Transport Pathways of 3,4,5-Tribromobiphenyl

Caption: Key environmental compartments and transport pathways for PBB-39.

Degradation Pathways: A Slow Transformation

The persistence of 3,4,5-tribromobiphenyl is due to its resistance to degradation. The carbon-bromine bond is strong, and the biphenyl structure is stable. However, transformation can occur slowly via abiotic and biotic mechanisms.

Abiotic Degradation: The Role of Photolysis

The most significant abiotic degradation process for PBBs in the environment is photolysis, driven by ultraviolet (UV) radiation from sunlight.[3] This process involves the reductive debromination of the biphenyl rings, where a bromine atom is replaced by a hydrogen atom. This typically occurs sequentially, producing lower-brominated, and sometimes more mobile, congeners.[10][11] For 3,4,5-tribromobiphenyl, photolysis would likely proceed through the formation of dibromo- and monobromobiphenyls.

Diagram: Proposed Photolytic Degradation of 3,4,5-Tribromobiphenyl

Caption: Sequential reductive debromination of PBB-39 via photolysis.

Biotic Degradation: A Two-Stage Microbial Process

Microbial degradation of PBBs is analogous to that of PCBs and is a critical, albeit very slow, process for their ultimate removal from the environment. It typically requires a combination of anaerobic and aerobic conditions.[12][13]

3.2.1 Anaerobic Reductive Debromination In anoxic environments like deep sediments, certain anaerobic bacteria can use PBBs as electron acceptors in a process called reductive debromination (or dehalorespiration).[14][15][16] This is the crucial first step, as it reduces the number of bromine substituents, making the molecule more susceptible to subsequent aerobic attack. Studies on related compounds show that meta and para bromines are often preferentially removed.[17] For 3,4,5-tribromobiphenyl, this would result in the formation of various dibromo- and monobromobiphenyls. Organisms such as Dehalococcoides species have been implicated in this process for halogenated aromatics.[15][18]

3.2.2 Aerobic Oxidative Degradation The lower-brominated congeners produced during anaerobic debromination can be further degraded by aerobic bacteria. Many aerobic bacteria that degrade PCBs, such as Rhodococcus and Burkholderia species, can also transform PBBs.[19][20] The degradation pathway involves dioxygenase enzymes that attack the biphenyl rings, leading to ring cleavage and eventual mineralization to carbon dioxide and water. The efficiency of this process is inversely related to the degree of bromination; hence, the prerequisite of anaerobic debromination.[12][19][20]

Diagram: Sequential Anaerobic-Aerobic Biodegradation of PBB-39

Caption: Two-stage microbial degradation of PBB-39 in the environment.

Bioaccumulation and Trophic Transfer

Bioaccumulation is the net accumulation of a chemical in an organism from all exposure routes (water, food, air).[21] Due to its high lipophilicity (high Kow), 3,4,5-tribromobiphenyl readily partitions from water into the lipid-rich tissues of aquatic and terrestrial organisms.[3]

The Bioconcentration Factor (BCF) , which measures uptake from water alone, and the Bioaccumulation Factor (BAF) , which includes all routes of exposure, are expected to be high for PBB-39.[21][22] While specific values for this congener are not available, BAFs for related PCBs can be orders of magnitude higher than predicted by Kow alone, suggesting efficient uptake and retention.[23][24]

Because PBB-39 is resistant to metabolic degradation, it persists in organisms and biomagnifies up the food chain. This means that its concentration increases at successively higher trophic levels, posing the greatest risk to top predators, including birds, marine mammals, and humans.[21]

Experimental Methodologies

Investigating the environmental fate of PBB-39 requires robust analytical and experimental protocols. The following sections outline validated approaches for key studies.

Protocol: Extraction and Analysis of PBB-39 in Sediment

This protocol provides a self-validating system for the quantification of PBB-39 in complex environmental matrices.

Objective: To accurately quantify the concentration of 3,4,5-tribromobiphenyl in sediment samples using gas chromatography-mass spectrometry (GC-MS).

Methodology:

-

Sample Preparation:

-

Homogenize freeze-dried sediment samples by grinding and sieving.

-

Weigh approximately 5-10 g of dried sediment into an extraction thimble.

-

Spike the sample with a known amount of a surrogate standard (e.g., a ¹³C-labeled PBB congener) to monitor extraction efficiency and analytical recovery.

-

-

Soxhlet Extraction:

-

Place the thimble in a Soxhlet extractor.

-

Add 200 mL of a 1:1 mixture of hexane and acetone to the boiling flask.

-

Extract the sample for 18-24 hours at a rate of 4-6 cycles per hour. The solvent mixture is effective at extracting nonpolar compounds like PBBs from the sediment matrix.

-

-

Extract Cleanup:

-

Concentrate the raw extract to approximately 1-2 mL using a rotary evaporator.

-

Perform sulfur removal by adding activated copper granules and shaking or sonicating until the copper remains bright.

-